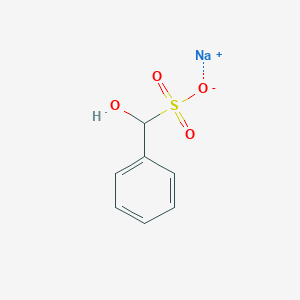

Benzaldehyde sodium bisulfite

Vue d'ensemble

Description

Benzaldehyde sodium bisulfite: is a chemical compound formed by the reaction of benzaldehyde with sodium bisulfite. This compound is known for its use in various chemical processes, including purification and stabilization of aldehydes. It is a crystalline solid that is soluble in water, making it useful in different applications, including drug delivery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzaldehyde sodium bisulfite is synthesized through a nucleophilic addition reaction where sodium bisulfite reacts with benzaldehyde. The reaction typically involves mixing benzaldehyde with an aqueous solution of sodium bisulfite under controlled pH and temperature conditions . The reaction can be represented as follows:

C6H5CHO+NaHSO3→C6H5CH(OH)SO3Na

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where benzaldehyde is mixed with sodium bisulfite solution. The reaction is monitored and controlled to ensure the complete conversion of benzaldehyde to the bisulfite adduct. The product is then crystallized and purified for further use .

Analyse Des Réactions Chimiques

Formation via Nucleophilic Addition

Benzaldehyde sodium bisulfite is synthesized through the nucleophilic addition of sodium bisulfite (NaHSO₃) to benzaldehyde (C₆H₅CHO). This reaction proceeds via attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon, followed by protonation to form the crystalline adduct:

Key features :

-

Occurs under mild conditions (room temperature, aqueous/alcohol solvent systems) .

-

Driven by the electrophilicity of the aldehyde carbonyl group .

Reversible Decomposition

The bisulfite adduct dissociates under acidic or basic conditions to regenerate benzaldehyde:

Applications :

Reaction Kinetics and Thermodynamics

The reaction kinetics and equilibrium constants are pH- and temperature-dependent:

Table 1: Equilibrium Constants for Bisulfite Addition

| pH | Temperature (K) | Equilibrium Constant (M⁻¹) |

|---|---|---|

| 3.55–5.27 | 294 | |

| – | 273 | |

| – | 296 |

Table 2: Reaction Rates for Adduct Formation

| Temperature (K) | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 273 | |

| 293 | |

| 303 |

Mechanistic insights :

Solubility and Crystallization Dynamics

Solubility data in mixed solvents guide industrial crystallization processes:

Table 3: Solubility of this compound

| Solvent Composition (Water:Ethanol, w/w) | Solubility (g/kg) |

|---|---|

| 100% Water | 19.79 |

| 65% Water / 35% Ethanol | 18.2 |

Key observations :

Applications De Recherche Scientifique

Benzaldehyde sodium bisulfite is a chemical compound formed through the reaction of benzaldehyde with sodium bisulfite. It is utilized in several chemical processes, mainly for the purification and stabilization of aldehydes . The compound is a crystalline solid, soluble in water, making it useful in various applications, including drug delivery.

Chemistry

This compound is used in organic synthesis for the purification and stabilization of aldehydes. It is also used in the preparation of various organic compounds through nucleophilic addition reactions. The bisulfite adduct can undergo further reaction to regenerate the aldehyde . The reaction of benzaldehyde with sodium bisulfite to form an addition product is reversible, with the equilibrium favoring the addition product .

Biology and Medicine

In biological research, this compound is used for its ability to stabilize aldehydes, which are often unstable and prone to oxidation. This property makes it useful in drug formulation and delivery systems . The bisulfite adduct is soluble in water, which means it can be delivered to patients by methods other than orally (i.e. intravenously) .

Industry

Industrially, this compound is used in the manufacture of dyes, perfumes, and flavoring agents. Its ability to form stable crystalline adducts makes it valuable in the storage and transport of aldehydes .

Synthetic Routes and Reaction Conditions

This compound is synthesized through a nucleophilic addition reaction where sodium bisulfite reacts with benzaldehyde. The reaction typically involves mixing benzaldehyde with an aqueous solution of sodium bisulfite under controlled pH and temperature conditions.

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of large-scale reactors where benzaldehyde is mixed with sodium bisulfite solution. The reaction is monitored and controlled to ensure the complete conversion of benzaldehyde to the bisulfite adduct. The product is then crystallized and purified for further use.

Lab Work Synthesis of this compound

Benzaldehyde (0.09 mol, 9.6 mL) was mixed with 83 mL of ethanol, and sodium bisulfite powder (0.9 mol, 9.4 g) was dissolved in 35 mL of water . The benzaldehyde/ethanol mixture was placed in a beaker, and a pH and temperature probe were placed in it . The sodium bisulfite powder was then added to the mixture, resulting in the this compound "crashing" out . The pH and temperature changes were then recorded, the precipitate filtered, washed with a small amount of ethanol, dried in a vacuum oven, and then weighed again .

Major Products

- Oxidation: Benzoic acid

- Reduction: Benzyl alcohol

- Substitution: Depending on the nucleophile, products can include benzoin or other substituted benzaldehyde derivatives.

Other applications

- Purification of aldehydes: the resulting bisulfite adduct can undergo further reaction to regenerate the aldehyde .

- Storage of aldehydes: aldehydes typically suffer from stability issues (i.e. degradation or oxidation). Reacting the aldehyde with bisulfite will produce a crystalline solid which has a better stability .

- Bisulfite is also the key ingredient in the Bucherer reaction. In this reaction, an aromatic hydroxyl group is converted to the corresponding amine group .

- Sodium bisulfite is a decoloration agent in purification procedures because it reduces strongly colored oxidizing agents, conjugated alkenes, and carbonyl compounds .

Mécanisme D'action

The mechanism of action of benzaldehyde sodium bisulfite involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde. This reaction forms a stable adduct, which can be reversed under certain conditions to regenerate the original aldehyde. The bisulfite addition reaction is pH-dependent and involves multiple protonation and deprotonation steps .

Comparaison Avec Des Composés Similaires

- Formaldehyde sodium bisulfite

- Acetaldehyde sodium bisulfite

- Propionaldehyde sodium bisulfite

Comparison: Benzaldehyde sodium bisulfite is unique due to its aromatic structure, which imparts different chemical properties compared to aliphatic aldehyde bisulfite adducts. The aromatic ring in this compound provides additional stability and reactivity, making it more suitable for certain applications in organic synthesis and industrial processes .

Activité Biologique

Benzaldehyde sodium bisulfite (BSB) is a compound formed from the reaction of benzaldehyde and sodium bisulfite, primarily known for its role in stabilizing aldehydes, which are typically unstable and prone to oxidation. This article explores the biological activity of BSB, including its mechanisms of action, biochemical properties, and applications in various fields.

Target and Mode of Action

This compound primarily targets aldehydes through a nucleophilic addition mechanism. The bisulfite ion reacts with the carbonyl group of the aldehyde to form a stable bisulfite adduct, which can be further utilized in various chemical reactions. This reaction is significant in both organic synthesis and biological research due to its ability to stabilize reactive aldehydes.

Biochemical Pathways

BSB is involved in several biochemical pathways, notably the β-oxidative pathway. It has been shown to interact with various biomolecules, including hydrogen cyanide, indicating its potential reactivity in biological systems.

Cellular Effects

Research indicates that benzaldehyde, a related compound, exhibits antifungal properties by disrupting cellular antioxidation processes. This suggests that BSB may also have implications for cellular health by influencing oxidative stress responses . Additionally, studies have shown that benzaldehyde derivatives can exert anticancer effects without significant side effects, although these effects can vary greatly among different compounds .

Pharmacokinetics

Current knowledge regarding the pharmacokinetics of BSB is limited. However, it is known that the solubility of BSB in aqueous solutions plays a crucial role in its biological activity and potential therapeutic applications. The solubility must be assessed prior to determining its pharmacokinetic properties.

Chemical Reactions

BSB undergoes various chemical reactions that are crucial for its biological activity:

- Oxidation : BSB can be oxidized to form benzoic acid.

- Reduction : It can be reduced to produce benzyl alcohol.

- Substitution : The bisulfite group can be replaced by other nucleophiles under specific conditions.

These reactions highlight the versatility of BSB in synthetic chemistry and its potential applications in drug formulation and delivery systems .

Applications in Research and Industry

BSB has multiple applications across different fields:

- Organic Synthesis : It is used for purifying and stabilizing aldehydes during chemical reactions.

- Biological Research : Its ability to stabilize aldehydes makes it valuable in drug formulation and delivery systems, particularly in scenarios where aldehydes are prone to degradation .

- Industrial Use : BSB is employed in the manufacture of dyes, perfumes, and flavoring agents due to its capacity to form stable crystalline adducts.

Case Study 1: Anticancer Effects

A study investigated the anticancer properties of various benzaldehyde derivatives, including those involving BSB. The results indicated that while some derivatives showed promising anticancer effects, they often produced variable results regarding efficacy and side effects. Notably, a deuterated formyl group derivative demonstrated greater protein synthesis inhibition compared to non-deuterated forms .

Case Study 2: Reactive Crystallization

Research focused on the reactive crystallization of BSB highlighted its role in improving the stability of aldehydes. By monitoring crystallization processes using in-situ measurement techniques, researchers were able to optimize conditions for better yield and purity of BSB adducts. This work underscores the importance of environmental factors such as temperature and pH on the stability and reactivity of BSB .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Target | Aldehydes |

| Mode of Action | Nucleophilic addition forming stable adducts |

| Biochemical Pathways | Involvement in β-oxidative pathways |

| Cellular Effects | Potential antifungal activity; influences oxidative stress |

| Applications | Organic synthesis, drug formulation, industrial uses |

Propriétés

IUPAC Name |

sodium;hydroxy(phenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFCSRYSLRPAOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884099 | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-12-9 | |

| Record name | Benzaldehyde sodium bisulfite adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium α-hydroxytoluene-α-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.